

Spectral Analysis of O-Phenyl Chlorothioformate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *O-Phenyl chlorothioformate*

Cat. No.: B129335

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for **O-Phenyl chlorothioformate** (CAS No. 1005-56-7), a key reagent in organic synthesis. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and visual diagrams to facilitate understanding and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for **O-Phenyl chlorothioformate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule. For **O-Phenyl chlorothioformate**, the spectrum is characterized by signals in the aromatic region.

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.41	Multiplet	Aromatic Protons (ortho)
7.29	Multiplet	Aromatic Protons (para)
7.10	Multiplet	Aromatic Protons (meta)

Solvent: CDCl_3 , Instrument Frequency: 400 MHz[[1](#)]

^{13}C NMR (Carbon-13 NMR) Data

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are indicative of the different carbon environments within the phenyl ring and the chlorothioformate group.

Chemical Shift (δ) ppm	Assignment
~190	C=S (Thiocarbonyl)
~150	C-O (Aromatic)
~130	Aromatic CH
~129	Aromatic CH
~121	Aromatic CH

Note: The exact chemical shifts for the aromatic carbons can vary slightly. The thiocarbonyl carbon is expected to be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Vibrational Assignment	Intensity
~3060	Aromatic C-H Stretch	Medium
~1590	Aromatic C=C Stretch	Medium
~1490	Aromatic C=C Stretch	Medium
~1200	C-O Stretch	Strong
~1100	C=S Stretch	Strong
~750	C-Cl Stretch	Strong
~690	Aromatic C-H Bend (out-of-plane)	Strong

Technique: Neat[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

m/z	Relative Intensity (%)	Assignment
174	~9	[M+2] ⁺ (due to ³⁷ Cl isotope)
172	~24	[M] ⁺ (Molecular Ion)
137	100	[M-Cl] ⁺
109	~69	[M-Cl-CO] ⁺ or [C ₆ H ₅ O] ⁺
77	~97	[C ₆ H ₅] ⁺
51	~29	[C ₄ H ₃] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

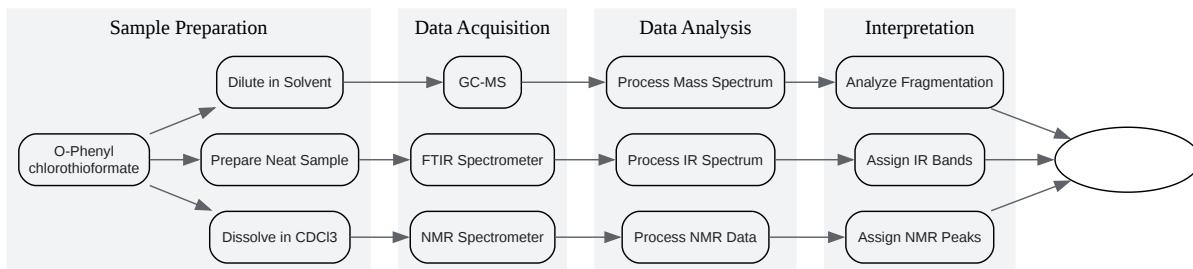
Sample Preparation: A sample of **O-Phenyl chlorothioformate** (approximately 10-20 mg for ^1H NMR, 50-100 mg for ^{13}C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) within a standard 5 mm NMR tube. The solution is gently agitated to ensure homogeneity.

Data Acquisition: The NMR spectra are acquired on a 400 MHz spectrometer. For ^1H NMR, a standard pulse program is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are referenced to the residual solvent peak of CDCl_3 (δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

IR Spectroscopy

Sample Preparation: As **O-Phenyl chlorothioformate** is a liquid at room temperature, the IR spectrum is obtained using the "neat" technique. A single drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, forming a thin film.

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide, as well as any absorptions from the plates themselves. The spectrum is typically scanned over the range of 4000 to 400 cm^{-1} .


Mass Spectrometry

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a Gas Chromatograph (GC) to ensure purity. A dilute solution of **O-Phenyl chlorothioformate** in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC. The components are separated on a capillary column, and the eluent is directly introduced into the ion source of the mass spectrometer. Electron Ionization (EI) is used, with a standard electron energy of 70 eV, to induce fragmentation.

Data Acquisition: The mass analyzer scans a range of mass-to-charge ratios (m/z), typically from 40 to 300 amu, to detect the molecular ion and its fragment ions. The resulting mass spectrum plots the relative abundance of each ion as a function of its m/z ratio.

Visualization of Processes

The following diagrams illustrate the workflow for spectral analysis and the molecular structure of **O-Phenyl chlorothioformate**.

[Click to download full resolution via product page](#)

General workflow for spectral data acquisition and analysis.

Molecular structure of **O-Phenyl chlorothioformate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenyl chlorothionocarbonate(1005-56-7) 1H NMR spectrum [chemicalbook.com]
- 2. Phenyl thioxochloroformate | C7H5ClOS | CID 70498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Spectral Analysis of O-Phenyl Chlorothioformate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b129335#spectral-data-for-o-phenyl-chlorothioformate-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com